[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]
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Overview
Description
[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane] is a complex organosilicon compound that features a unique combination of silicon and tin atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane] typically involves the reaction of chlorostannane with tris(dimethyl(phenyl)silyl)methane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:
Preparation of Chlorostannane: Chlorostannane is prepared by reacting tin tetrachloride with a suitable reducing agent, such as lithium aluminum hydride, in an anhydrous solvent.
Reaction with Tris(dimethyl(phenyl)silyl)methane: The prepared chlorostannane is then reacted with tris(dimethyl(phenyl)silyl)methane in the presence of a catalyst, such as palladium or platinum complexes, to form the desired compound.
Industrial Production Methods
Industrial production of [(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under controlled conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), organolithium compounds, and Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of silicon and tin, while reduction can produce hydrides. Substitution reactions can result in a variety of organosilicon and organotin compounds.
Scientific Research Applications
[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane] has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential in drug delivery systems and as a component in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which [(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological and chemical outcomes. The pathways involved often include redox reactions and coordination chemistry.
Comparison with Similar Compounds
[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane] can be compared with other similar organosilicon and organotin compounds, such as:
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent and in hydrosilylation reactions.
Chlorotrimethylsilane: Commonly used in organic synthesis for introducing trimethylsilyl groups.
Dimethyltin dichloride: Used in the production of tin-based catalysts and stabilizers.
The uniqueness of [(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane] lies in its specific combination of silicon and tin atoms, which imparts distinct chemical properties and reactivity compared to other compounds.
Properties
CAS No. |
107735-17-1 |
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Molecular Formula |
C27H39ClSi3Sn |
Molecular Weight |
602.0 g/mol |
IUPAC Name |
[chloro-bis[[dimethyl(phenyl)silyl]methyl]stannyl]methyl-dimethyl-phenylsilane |
InChI |
InChI=1S/3C9H13Si.ClH.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;;/h3*4-8H,1H2,2-3H3;1H;/q;;;;+1/p-1 |
InChI Key |
ZOCNDROBNCPUDD-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C[Sn](C[Si](C)(C)C1=CC=CC=C1)(C[Si](C)(C)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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